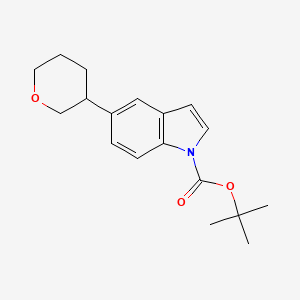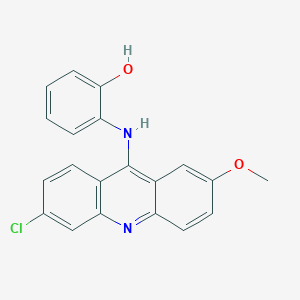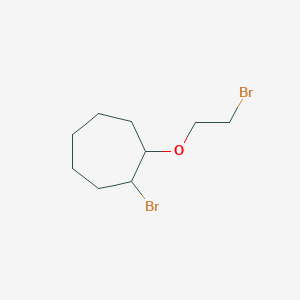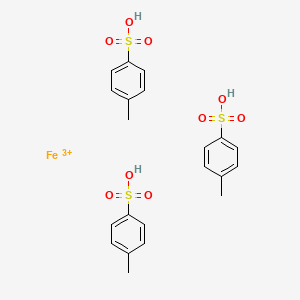
Iron(3+);4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(3+);4-methylbenzenesulfonic acid, also known as iron(III) p-toluenesulfonate, is a coordination compound where iron is in the +3 oxidation state and is complexed with 4-methylbenzenesulfonic acid. This compound is known for its applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+);4-methylbenzenesulfonic acid typically involves the reaction of iron(III) salts with 4-methylbenzenesulfonic acid. One common method is to dissolve iron(III) chloride in water and then add 4-methylbenzenesulfonic acid. The reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous reactors and automated systems to control the reaction conditions precisely. The product is often purified using techniques such as crystallization and drying under reduced pressure to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Iron(3+);4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The iron(III) center can participate in redox reactions, where it can be reduced to iron(II).
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and other bases can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) complexes, while substitution reactions can produce various substituted benzenesulfonic acid derivatives .
Applications De Recherche Scientifique
Iron(3+);4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring strong acids.
Medicine: Research has explored its use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which iron(3+);4-methylbenzenesulfonic acid exerts its effects involves the interaction of the iron(III) center with various molecular targets. In catalytic applications, the iron(III) center can facilitate electron transfer reactions, thereby accelerating the reaction rate. In biological systems, the compound can interact with cellular components, influencing processes such as enzyme activity and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) chloride: Another iron(III) compound used in various chemical reactions.
4-methylbenzenesulfonic acid: The parent compound without the iron(III) center.
Iron(III) sulfate: A similar iron(III) compound with different anionic ligands.
Uniqueness
Iron(3+);4-methylbenzenesulfonic acid is unique due to the combination of the iron(III) center and the 4-methylbenzenesulfonic acid ligand. This combination imparts specific properties, such as enhanced solubility in organic solvents and increased catalytic activity in certain reactions .
Propriétés
Formule moléculaire |
C21H24FeO9S3+3 |
|---|---|
Poids moléculaire |
572.5 g/mol |
Nom IUPAC |
iron(3+);4-methylbenzenesulfonic acid |
InChI |
InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3 |
Clé InChI |
FYMCOOOLDFPFPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


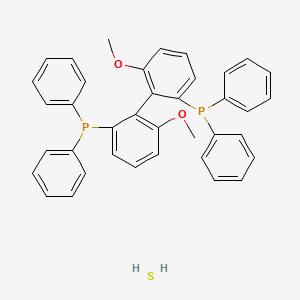
![N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide](/img/structure/B14125426.png)
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)
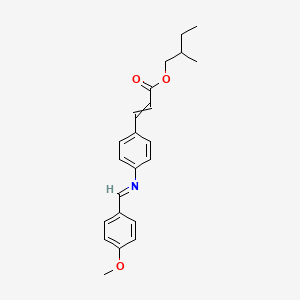
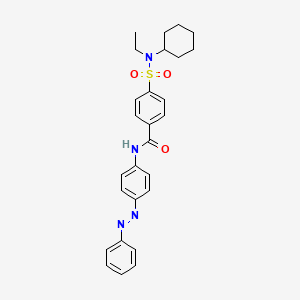
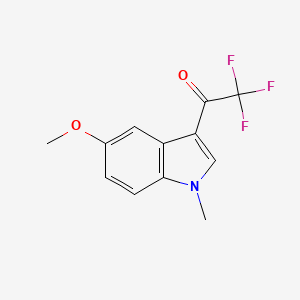
![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
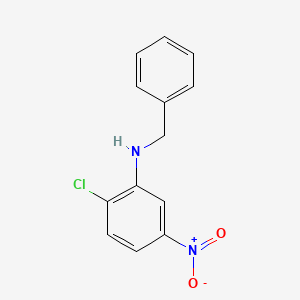
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125476.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125481.png)
